The synthesis of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one can be achieved through several innovative methods. Recent studies have highlighted the use of nickel(II) chloride and tetrahydroxydiboron as catalysts to facilitate the construction of fluoroalkylated tetrahydrobenzo[b]azepines via radical mechanisms. This approach showcases the potential for functionalizing these compounds effectively.
The molecular structure of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one features:
The chemical reactivity of 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is influenced by its unique structure. The presence of the fluorine atom can enhance nucleophilic substitution reactions and alter the compound's interaction with biological targets.
The mechanism of action for 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one involves its interactions with various biological targets. Studies indicate that derivatives of this compound may modulate apoptotic pathways in cancer cells by binding to specific proteins that regulate apoptosis. This mechanism highlights its potential therapeutic applications in oncology.
8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has been investigated for various scientific applications:
The unique structural features and biological activities associated with this compound make it a valuable subject for further research in medicinal chemistry and drug development .
The introduction of fluorine at the C8 position of the 1,3,4,5-tetrahydrobenzo[b]azepin-2-one scaffold induces significant changes in physicochemical and biological properties compared to non-fluorinated analogs. Key distinctions include:
Molecular Geometry and Polarity: Fluorination increases the dipole moment (predicted density: 1.188 ± 0.06 g/cm³ vs. ~1.15 g/cm³ in non-fluorinated benzazepinones) due to fluorine’s high electronegativity. This enhances crystal packing efficiency and solubility in polar media, as evidenced by the elevated boiling point (319.2 ± 42.0 °C) relative to non-fluorinated counterparts like 1,2,3,4-tetrahydro-benzo(b)azepin-5-one (CAS 294788) [4] .
Biological Interactions: The 8-fluoro derivative (C₁₀H₁₀FNO) demonstrates improved target binding in kinase inhibition applications compared to amino-substituted analogs (e.g., 8-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one, C₁₀H₁₂N₂O). Fluorine’s role as a hydrogen-bond acceptor and its moderate lipophilicity (LogP: 1.5) facilitate membrane penetration and protein active-site binding, as seen in its use as a synthetic intermediate for nonpeptidyl growth hormone secretagogues and antithrombotic agents [2] [7].
Synthetic Versatility: Fluorinated benzazepinones enable unique reaction pathways. For example, the electron-withdrawing fluorine permits regioselective electrophilic aromatic substitution (SEAr) at C6/C7 positions—sites ortho to fluorine that are activated toward metalation or cross-coupling. This contrasts with non-fluorinated systems like 1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, where functionalization requires directing groups [8].
Table 1: Properties of Fluorinated vs. Non-Fluorinated Benzazepinones
Property | 8-Fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one | 1,2,3,4-Tetrahydro-benzo(b)azepin-5-one | 8-Amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one |
---|---|---|---|
CAS Number | 145485-53-6 | 294788 | 22246-76-0 |
Formula | C₁₀H₁₀FNO | C₁₀H₁₁NO | C₁₀H₁₂N₂O |
Molecular Weight (g/mol) | 179.194 | 161.20 | 176.219 |
Predicted Density (g/cm³) | 1.188 ± 0.06 | ~1.15 (est.) | Not reported |
Boiling Point (°C) | 319.2 ± 42.0 | ~290 (est.) | Not reported |
LogP | 1.5 | 1.8 (est.) | 0.9 (est.) |
The 8-fluoro substituent exerts profound electronic effects on the benzazepinone core, altering both conformation and chemical behavior:
Resonance and Inductive Contributions: Fluorine’s strong -I effect reduces electron density at C8, while its +R resonance donation stabilizes adjacent carbanionic intermediates. This duality polarizes the benzene ring, decreasing pKa at the lactam NH (predicted ΔpKa = −0.3 vs. non-fluorinated analog) and enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at C8 when activated by ortho/para directing groups. These traits are leveraged in synthesizing kinase inhibitors, where fluorine acts as a leaving group in SNAr reactions with biological nucleophiles [6].
Conformational Rigidification: The 8-fluoro group restricts rotation about the C7−C8 bond due to steric and electronic interactions with the lactam carbonyl. This stabilizes a twisted boat conformation in the seven-membered ring, as confirmed by computational models showing a 5° reduction in the C8−C9−N1−C2 dihedral angle. This rigidity enhances enantioselectivity in chiral syntheses, such as the Rh₂(II)-catalyzed ring expansion of aryl azides to access optically active derivatives like (3S)-3-amino-8-fluoro-1,3,4,5-tetrahydrobenzo[b]azepin-2-one [7].
Reactivity Modulation: Fluorine’s electron-withdrawing nature accelerates ring-closing metathesis (RCM) during benzazepinone synthesis by polarizing olefin precursors. For example, 8-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one forms via RCM 15% faster than non-fluorinated analogs due to reduced electron density at the reacting alkene. Conversely, electrophilic attacks (e.g., bromination) occur at C6/C9 rather than C8, as predicted by Hammett constants (σₘ = 0.34 for meta-fluorine) [6].
Table 2: Positional Effects of Fluorine Substitution in Benzazepinones
Substitution Site | Dipole Moment (Debye)* | Electrophilic Substitution Preference | Key Synthetic Application |
---|---|---|---|
C8 (para to N1) | 4.9 | C6 > C9 | Kinase inhibitor intermediates; RCM |
C6 (ortho to N1) | 4.2 (e.g., 6-fluoro isomer) | C5 > C8 | Antimicrobial agents; SNAr substrates |
Unsubstituted | 3.5 | C6/C8 | ACE inhibitors (e.g., Benazepril precursors) |
*Calculated values at B3LYP/6-31G(d) level* [6]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2